![molecular formula C8H9ClN2S B3031570 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 51660-15-2](/img/structure/B3031570.png)
4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Vue d'ensemble
Description
4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a building block used in medicinal chemistry synthesis . It has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps. An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo [2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular formula of this compound is C5H5ClN2S . The molecular weight is 160.62 .Chemical Reactions Analysis
This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also reacts similarly to give 2,4-bismethylthiopyrimidine, indicating that this reaction may be a general one .Physical and Chemical Properties Analysis
This compound is a clear yellow to brown liquid . It has a melting point of -2 °C (lit.), a boiling point of 139-140 °C/36 mm Hg (lit.), and a density of 1.381 g/mL at 25 °C (lit.) . It is not miscible or difficult to mix in water .Applications De Recherche Scientifique
Synthesis and Spectroscopic Studies
One significant application of this compound is in the field of synthetic organic chemistry. A study demonstrated the synthesis of new substituted pyrimidine derivatives, including 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, using one-pot three-component reactions. This method, known as multicomponent reactions (MCRs), allows for efficient synthesis of complex organic molecules in a single step, which is simpler than conventional multistep organic reactions. The synthesized compounds were characterized using various spectroscopic techniques and evaluated for antibacterial and antifungal activity (Tugcu & Turhan, 2018).
Antiviral Activity
Another research aspect of this compound is in medicinal chemistry, particularly in the synthesis of compounds with potential antiviral activity. For instance, derivatives of 4-Chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine were synthesized and tested for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Although the results indicated only slight activity and cytotoxicity, this research contributes to the broader effort in developing new antiviral agents (Saxena et al., 1988).
Antibacterial Evaluation
Research on the antibacterial properties of derivatives of this compound has also been conducted. A study reported the synthesis and characterization of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines, derived from the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine. These compounds were evaluated for their antibacterial activity, showing potential as new antibacterial agents (Etemadi et al., 2016).
DNA Methylation and Antitumor Properties
A distinct application area is in the study of DNA methylation and antitumor properties. Compounds synthesized from 4,6-dihydrazino-5-nitro- and 2-methylthio-4-hydrazino-6-chloro-5-(p-alkoxybenzyl)pyrimidines, including those involving this compound, were studied for their influence on DNA methylation. These compounds exhibited potential antitumor properties in vitro, indicating their relevance in cancer research (Grigoryan et al., 2012).
Mécanisme D'action
While the specific mechanism of action for 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is not mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-chloro-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-12-8-10-6-4-2-3-5(6)7(9)11-8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCBYXPXVMIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCC2)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282821 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51660-15-2 | |
| Record name | NSC28097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

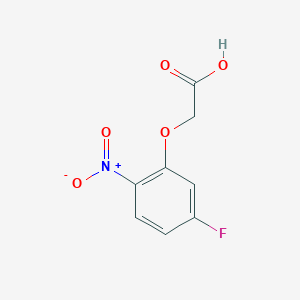


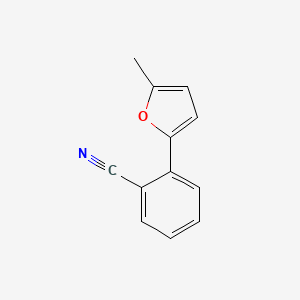

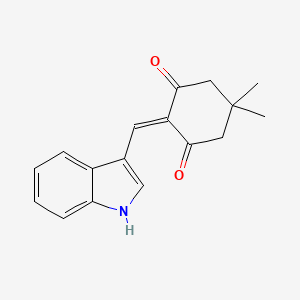

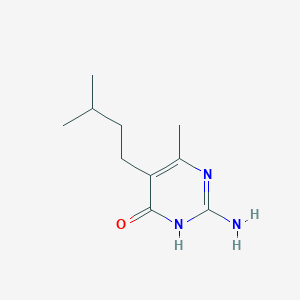
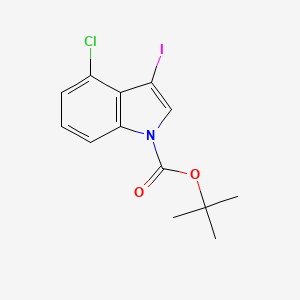

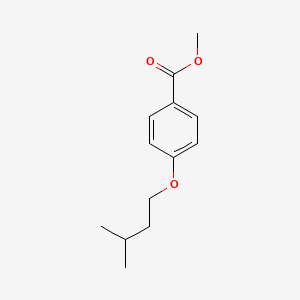

![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)
